molecular formula C12H14F3NO2S B5872312 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine

1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine

Cat. No. B5872312
M. Wt: 293.31 g/mol
InChI Key: QOBZVDJCQQHKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine, also known as TFMSPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a piperidine derivative that contains a trifluoromethylsulfonyl group, which makes it highly reactive and versatile in various chemical reactions. In

Mechanism of Action

The mechanism of action of 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine is not well understood. However, it is believed that the trifluoromethylsulfonyl group in 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine plays a crucial role in its reactivity and selectivity. The group can act as an electron-withdrawing group, which makes the compound more reactive towards nucleophiles. Additionally, the group can stabilize intermediates, which can lead to higher yields and selectivity in various chemical reactions.
Biochemical and Physiological Effects:
1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a crucial role in the nervous system. 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine may also have potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine is its versatility in various chemical reactions. It is a highly reactive compound that can be used in the synthesis of various organic compounds. Additionally, the synthesis method is relatively simple and cost-effective, making it an attractive option for researchers. However, one of the limitations of 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine is its potential toxicity and environmental impact. The compound contains a trifluoromethylsulfonyl group, which is a known environmental pollutant. Therefore, researchers must handle the compound with caution and dispose of it properly.

Future Directions

1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine has significant potential for future research and applications. One of the possible future directions is the synthesis of chiral compounds using 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine as a catalyst. Chiral compounds have important applications in the pharmaceutical industry, and 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine could be a useful tool for their synthesis. Additionally, 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine may have potential applications in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the mechanism of action and potential applications of 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine.

Synthesis Methods

The synthesis of 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine involves the reaction of piperidine with trifluoromethylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction produces 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine as a white solid with a high yield. The synthesis method is relatively simple and cost-effective, making it an attractive option for researchers.

Scientific Research Applications

1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine is widely used in scientific research as a versatile reagent for various chemical reactions. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine is also used as a catalyst in organic reactions, such as the Michael addition and the aldol reaction. Additionally, 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine is used in the synthesis of chiral compounds, which have important applications in the pharmaceutical industry.

properties

IUPAC Name

1-[4-(trifluoromethylsulfonyl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2S/c13-12(14,15)19(17,18)11-6-4-10(5-7-11)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBZVDJCQQHKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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